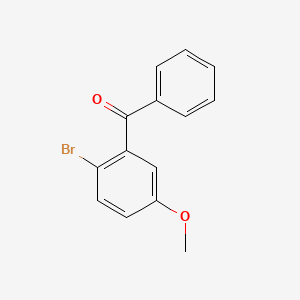

(2-Bromo-5-methoxyphenyl)(phenyl)methanone

Description

BenchChem offers high-quality (2-Bromo-5-methoxyphenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-methoxyphenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWLVBMHNRWWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488268 | |

| Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60080-98-0 | |

| Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth exploration of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a versatile benzophenone derivative. The document details its chemical and physical properties, offers a validated synthesis protocol via Friedel-Crafts acylation, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide elucidates the compound's reactivity, with a focus on palladium-catalyzed cross-coupling reactions, and explores its emerging applications as a key intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

(2-Bromo-5-methoxyphenyl)(phenyl)methanone, a substituted benzophenone, is a valuable building block in modern organic synthesis.[1] Its structure, featuring a brominated phenyl ring, a methoxy group, and a ketone, offers multiple reactive sites for functionalization.[1] This unique combination of functional groups makes it a versatile precursor for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of this compound, from its synthesis and characterization to its reactivity and applications, to empower researchers in their scientific endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 60080-98-0 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |

| SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone

The primary route for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation of 4-bromoanisole with benzoyl chloride.[2][3] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2]

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 4-bromoanisole. The methoxy group (-OCH₃) is an ortho-, para-directing activator, and the bromine atom is a deactivating ortho-, para-director. The acylation occurs at the position ortho to the methoxy group due to steric hindrance at the position ortho to the bromine and the stronger activating effect of the methoxy group.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.

Materials:

-

4-Bromoanisole

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Add 4-bromoanisole (1.0 equivalent) to the DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

-

Add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (2-Bromo-5-methoxyphenyl)(phenyl)methanone as an off-white to pale yellow solid.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.[4]

¹H NMR Spectroscopy (Predicted)

-

δ (ppm) 7.8-7.4 (m, 5H, Ar-H of phenyl group): Multiplet corresponding to the protons of the unsubstituted phenyl ring.

-

δ (ppm) 7.6 (d, 1H, Ar-H ortho to carbonyl): Doublet for the proton on the brominated ring ortho to the carbonyl group.

-

δ (ppm) 7.2 (dd, 1H, Ar-H meta to carbonyl): Doublet of doublets for the proton on the brominated ring meta to the carbonyl group.

-

δ (ppm) 7.0 (d, 1H, Ar-H para to carbonyl): Doublet for the proton on the brominated ring para to the carbonyl group.

-

δ (ppm) 3.9 (s, 3H, -OCH₃): Singlet corresponding to the three protons of the methoxy group.

¹³C NMR Spectroscopy (Predicted)

-

δ (ppm) 195.0 (C=O): Carbonyl carbon.

-

δ (ppm) 159.0 (C-OCH₃): Aromatic carbon attached to the methoxy group.

-

δ (ppm) 138.0-128.0 (Ar-C): Aromatic carbons of both phenyl rings.

-

δ (ppm) 118.0 (C-Br): Aromatic carbon attached to the bromine atom.

-

δ (ppm) 56.0 (-OCH₃): Methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

-

ν (cm⁻¹) 3100-3000 (C-H stretch, aromatic): Aromatic C-H stretching vibrations.

-

ν (cm⁻¹) 1660 (C=O stretch): Strong absorption characteristic of the ketone carbonyl group.

-

ν (cm⁻¹) 1590, 1480, 1450 (C=C stretch, aromatic): Aromatic ring C=C stretching vibrations.

-

ν (cm⁻¹) 1250 (C-O stretch, aryl ether): Asymmetric C-O-C stretching of the methoxy group.

-

ν (cm⁻¹) 1030 (C-O stretch, aryl ether): Symmetric C-O-C stretching of the methoxy group.

-

ν (cm⁻¹) 1020 (C-Br stretch): C-Br stretching vibration.

Mass Spectrometry (Predicted)

-

m/z 290/292 [M]⁺: Molecular ion peaks showing the characteristic isotopic pattern for a compound containing one bromine atom.

-

m/z 211 [M-Br]⁺: Fragment corresponding to the loss of the bromine atom.

-

m/z 105 [C₆H₅CO]⁺: Benzoyl cation.

-

m/z 77 [C₆H₅]⁺: Phenyl cation.

Reactivity and Synthetic Applications

The synthetic utility of (2-Bromo-5-methoxyphenyl)(phenyl)methanone stems from the reactivity of its bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions.[5] These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[6][7][8][9] (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be coupled with various aryl or vinyl boronic acids or esters to generate more complex biaryl or styrenyl ketones. These products can serve as scaffolds for the synthesis of biologically active molecules.[6][10]

Caption: General Scheme of Suzuki-Miyaura Coupling.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] (2-Bromo-5-methoxyphenyl)(phenyl)methanone can react with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group, leading to the formation of stilbene-like structures.[11]

Caption: General Scheme of the Heck-Mizoroki Reaction.

Applications in Drug Discovery and Development

Substituted benzophenones are privileged structures in medicinal chemistry, and (2-Bromo-5-methoxyphenyl)(phenyl)methanone serves as a key intermediate in the synthesis of potential therapeutic agents.[10] The ability to functionalize the molecule through cross-coupling reactions allows for the rapid generation of diverse compound libraries for screening and lead optimization. For instance, brominated intermediates are crucial in the synthesis of drugs for neurological and endocrinological conditions.[10]

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A laboratory coat is mandatory.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental contact, wash the affected area immediately with copious amounts of water.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the construction of complex molecular frameworks. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with the aim of facilitating its use in innovative research and development, especially in the field of drug discovery. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for the scientific community.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Universal Drugstore. Retrieved from [Link]

-

MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1014. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

-

Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41364-41398. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.

-

Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Retrieved from [Link]

-

PubMed Central. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

- 1. Buy (2-Bromo-5-methoxyphenyl)(phenyl)methanone | 60080-98-0 [smolecule.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. innospk.com [innospk.com]

- 6. old.rrjournals.com [old.rrjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. 4-BROMOBENZOPHENONE - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone (CAS Number: 60080-98-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-methoxyphenyl)(phenyl)methanone, also known as 2-bromo-5-methoxybenzophenone, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a benzophenone core with a strategically placed bromine atom and a methoxy group, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.

The presence of the bromine atom makes it an excellent substrate for cross-coupling reactions, while the methoxy group influences the electronic properties of the aromatic ring.[1] The ketone functionality provides another point for chemical modification. This combination of functional groups makes (2-Bromo-5-methoxyphenyl)(phenyl)methanone a valuable building block for the synthesis of novel organic compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is provided in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 60080-98-0 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [3] |

| Synonyms | 2-Bromo-5-methoxybenzophenone, 2-Benzoyl-4-methoxy-1-bromobenzene | [4] |

| Appearance | White to off-white crystalline solid (typical) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Manufacturing

The most common and industrially relevant method for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation of 1-bromo-4-methoxybenzene with benzoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Scheme: Friedel-Crafts Acylation

Caption: Proposed workflow for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone via Friedel-Crafts acylation.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Friedel-Crafts acylations and may require optimization.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a solution of 1-bromo-4-methoxybenzene (1.0 equivalent) in an inert solvent such as dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

Characterization

The structure and purity of the synthesized (2-Bromo-5-methoxyphenyl)(phenyl)methanone should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The protons on the brominated methoxyphenyl ring will exhibit specific splitting patterns due to their coupling.

-

¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon, the carbon bearing the methoxy group, the carbon attached to the bromine atom, and the other aromatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of (2-Bromo-5-methoxyphenyl)(phenyl)methanone lies in the reactivity of its bromine atom, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.

Detailed Experimental Protocol (Illustrative)

This protocol is a general representation and may require optimization for specific substrates.

-

Reaction Setup: To a Schlenk flask, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to reflux (around 80-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, add water and extract the mixture with ethyl acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Applications in Research and Development

The primary application of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is as a key intermediate in the synthesis of more complex molecules with potential biological activity or unique material properties.[1]

Pharmaceutical and Medicinal Chemistry

The biaryl ketone scaffold that can be synthesized from this intermediate is a common structural motif in many biologically active compounds. For instance, derivatives of this compound could be explored for their potential as anti-inflammatory agents. One study showed that a structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, exhibited anti-inflammatory effects by inactivating key signaling pathways.[5] This suggests that molecules derived from (2-Bromo-5-methoxyphenyl)(phenyl)methanone could be valuable leads in drug discovery programs.

Materials Science

In the field of materials science, this compound can be used to synthesize novel organic materials with specific electronic or photophysical properties.[1] The benzophenone core is a known chromophore, and by introducing different aryl groups through cross-coupling reactions, the photophysical properties of the resulting molecules can be tuned for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes.[6]

Safety and Handling

(2-Bromo-5-methoxyphenyl)(phenyl)methanone should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

Hazard Identification

While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. Based on safety data for similar compounds, it may cause skin and eye irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

References

-

Supplementary Information - Beilstein Journals. Retrieved from [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. Retrieved from [Link]

-

Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Retrieved from [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. Retrieved from [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. Retrieved from [Link]

-

NMR Spectra of Products - The Royal Society of Chemistry. Retrieved from [Link]

-

(2-溴-5-甲氧基苯基)(苯基)甲酮| 60080-98-0 - 摩熵化学. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

-

Friedel-Crafts Alkylation Reaction - Mettler Toledo. Retrieved from [Link]

-

Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]

-

General Synthetic Methodologies for Building Blocks to Construct Molecular Motors - PMC. Retrieved from [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. Retrieved from [Link]

-

Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap. Retrieved from [Link]

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. Retrieved from [Link]

-

Understanding the Chemical Properties and Applications of 5-Bromo-2-methoxyphenol. Retrieved from [Link]

-

(PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. Retrieved from [Link]

Sources

- 1. Buy (2-Bromo-5-methoxyphenyl)(phenyl)methanone | 60080-98-0 [smolecule.com]

- 2. 60080-98-0|(2-Bromo-5-methoxyphenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]

- 3. 60080-98-0 | (2-Bromo-5-methoxyphenyl)(phenyl)methanone - AiFChem [aifchem.com]

- 4. (2-溴-5-甲氧基苯基)(苯基)甲酮 - CAS号 60080-98-0 - 摩熵化学 [molaid.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

(2-Bromo-5-methoxyphenyl)(phenyl)methanone structure and properties

An In-Depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone: Structure, Properties, Synthesis, and Applications

Introduction

(2-Bromo-5-methoxyphenyl)(phenyl)methanone, a substituted diarylketone, represents a highly versatile and strategic building block in modern organic synthesis and medicinal chemistry. Belonging to the broader class of benzophenones, which are recognized as ubiquitous scaffolds in pharmacologically active compounds, this molecule is distinguished by its specific substitution pattern: a bromine atom at the ortho-position and a methoxy group at the meta-position of one phenyl ring.[1][2][3] This arrangement of an electron-withdrawing halogen and an electron-donating alkoxy group creates a unique electronic and steric environment, offering multiple avenues for selective functionalization.[1]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, a field-proven synthetic protocol, key reactivity patterns, and potential applications of this important intermediate. The insights herein are framed from the perspective of a senior application scientist, emphasizing the causal relationships behind experimental choices to ensure both technical accuracy and practical utility.

Physicochemical and Structural Properties

The utility of (2-Bromo-5-methoxyphenyl)(phenyl)methanone in a research context begins with a thorough understanding of its fundamental properties.

Core Compound Data

A summary of the key identification and physical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |

| Synonym | 2-Bromo-5-methoxybenzophenone | [1] |

| CAS Number | 60080-98-0 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |

| InChI Key | GVWLVBMHNRWWTI-UHFFFAOYSA-N | [1] |

Structural Analysis

As a diarylketone, the molecule is not planar. The steric hindrance imposed by the ortho-bromine substituent forces the substituted phenyl ring to twist out of plane with the carbonyl group. This results in a dihedral angle estimated to be between 45-70°.[1] The central carbonyl C=O bond length is expected to be approximately 1.21-1.22 Å, which is typical for ketones.[1] This non-planar, twisted conformation is a critical feature, influencing crystal packing and the molecule's interaction with biological targets.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The most prominent feature is a strong absorption band from the carbonyl (C=O) stretching vibration. For closely related 2-bromo-5-methoxybenzophenone derivatives, this band typically appears in the 1660-1680 cm⁻¹ region.[1] Other characteristic peaks include C-O stretching from the methoxy group and C-Br stretching vibrations.

-

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton spectrum will show distinct signals for the aromatic protons on both rings and a singlet for the methoxy group protons (~3.8-4.0 ppm). The aromatic protons will appear as complex multiplets, with their chemical shifts influenced by the electronic effects of the bromo, methoxy, and carbonyl groups.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (~190-200 ppm). It will also display distinct signals for each of the aromatic carbons and the methoxy carbon (~55-60 ppm).

-

UV-Vis Spectroscopy: Like other benzophenones, this compound is expected to exhibit two primary absorption bands: a strong π→π* transition at a lower wavelength (e.g., ~250 nm) and a weaker, broader n→π* transition at a longer wavelength (~340 nm).[4][5] The exact λmax values are influenced by solvent polarity.[6][7]

Synthesis and Purification

The most direct and reliable method for synthesizing (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is well-suited for creating the C-C bond between the benzoyl group and the substituted aromatic ring.[1][2]

Synthesis Workflow: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation workflow for synthesis.

Detailed Experimental Protocol

-

Rationale: This protocol utilizes anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst to generate a highly electrophilic acylium ion from benzoyl chloride. 4-Bromoanisole serves as the nucleophilic aromatic substrate. Dichloromethane (DCM) is chosen as the solvent due to its inertness under reaction conditions and its ability to dissolve the reactants. Anhydrous conditions are paramount to prevent the hydrolysis of AlCl₃ and benzoyl chloride.

-

Step-by-Step Methodology:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the resulting suspension to 0°C using an ice bath.

-

Reactant Addition: In a separate flask, dissolve 4-bromoanisole (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension at 0°C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-bromoanisole) is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (2-Bromo-5-methoxyphenyl)(phenyl)methanone as a solid.

-

Chemical Reactivity and Synthetic Utility

The compound's structure offers two primary sites for further modification: the carbon-bromine bond and the electron-rich aromatic ring. This dual reactivity makes it a valuable intermediate for building molecular complexity.[1]

Key Reaction Pathway: Suzuki Cross-Coupling

The aryl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. The Suzuki coupling, which forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, is particularly powerful for synthesizing biaryl structures.

Caption: Generalized Suzuki cross-coupling reaction pathway.

Protocol for a Representative Suzuki Coupling

-

Rationale: This protocol demonstrates the conversion of the aryl bromide to a biaryl system. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used to initiate the catalytic cycle. The base is essential for activating the boronic acid in the transmetalation step. A mixed solvent system like toluene/ethanol/water is often used to ensure all components remain in solution.

-

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 3:1:1 mixture of toluene, ethanol, and water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to obtain the desired biaryl product.

-

Applications in Drug Discovery and Medicinal Chemistry

The benzophenone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[2][8][9]

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is an exceptionally valuable starting material for building libraries of novel compounds for several reasons:

-

Vector for Diversity: The bromine atom serves as a versatile attachment point for introducing a wide array of chemical groups via cross-coupling reactions, allowing for systematic Structure-Activity Relationship (SAR) studies.

-

Modulation of Properties: The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's metabolic stability and pharmacokinetic profile.

-

Scaffold for Bioisosteres: The entire substituted benzophenone can act as a bioisosteric replacement for other hinge-binding motifs in enzyme inhibitors, particularly kinases.

While specific biological activities for this exact compound are not extensively documented, its structure suggests it is a prime candidate for developing novel agents targeting cancer and infectious diseases.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its reagents.[10][11]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

Conclusion

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is more than just a chemical intermediate; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity at multiple sites, and straightforward synthesis make it an ideal platform for constructing complex molecular architectures. For researchers aiming to develop novel therapeutics or advanced materials, a comprehensive understanding of this compound's properties and handling provides a significant advantage in accelerating the discovery process.

References

-

2-Bromo-4'-fluoro-5-methoxybenzophenone. (n.d.). PubChem. [Link]

-

Kumar, R., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(43), 24343-24368. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). RSC Publishing. [Link]

-

Baughman, B. M., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. [Link]

-

Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-9. [Link]

-

The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. (2021). AIP Publishing. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). R Discovery. [Link]

-

Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. [Link]

Sources

- 1. Buy (2-Bromo-5-methoxyphenyl)(phenyl)methanone | 60080-98-0 [smolecule.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(2-Bromo-5-methoxyphenyl)(phenyl)methanone IUPAC name

An In-depth Technical Guide: (2-Bromo-5-methoxyphenyl)(phenyl)methanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a polysubstituted aromatic ketone, belonging to the benzophenone class of compounds. Its unique structural arrangement, featuring a bromine atom and a methoxy group, makes it a highly versatile intermediate in synthetic organic chemistry and a valuable scaffold in medicinal chemistry. The presence of multiple, distinct functional groups—a reactive aryl bromide suitable for cross-coupling, an electron-donating methoxy group that influences aromatic substitution, and a central ketone moiety for further derivatization—provides multiple avenues for molecular elaboration. This guide offers a comprehensive technical overview of its chemical identity, robust synthesis protocols, detailed analytical characterization, chemical reactivity, and potential applications in drug discovery and materials science. The methodologies are presented from the perspective of a senior application scientist, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and validated outcomes.

Chemical Identity and Physicochemical Properties

(2-Bromo-5-methoxyphenyl)(phenyl)methanone, with CAS Number 60080-98-0, is a derivative of benzophenone.[1] The core structure consists of a carbonyl group linking two phenyl rings. One ring is unsubstituted, while the other is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position.[1] This substitution pattern breaks the molecule's symmetry and introduces significant steric and electronic effects that dictate its reactivity and conformation.

The bromine atom at the ortho-position to the carbonyl bridge forces the substituted phenyl ring to twist out of plane with the carbonyl group to minimize steric repulsion. This non-planar, twisted conformation is a hallmark of ortho-substituted benzophenones and influences crystal packing and receptor-binding interactions.[1]

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Reference |

| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |

| CAS Number | 60080-98-0 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |

| InChI Key | GVWLVBMHNRWWTI-UHFFFAOYSA-N | [1] |

| Appearance | Predicted: Off-white to pale yellow solid |

Synthesis Methodologies and Strategic Considerations

The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be approached through several strategic routes. The choice of method depends on the availability of starting materials, desired scale, and safety considerations. The most common and industrially scalable approach is the Friedel-Crafts acylation.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to two primary disconnection strategies: breaking the C-C bond between the carbonyl carbon and one of the aryl rings. Disconnection 'A' is generally preferred as it utilizes a more straightforward electrophilic aromatic substitution (Friedel-Crafts acylation) on a commercially available, pre-functionalized benzene ring.

Caption: Retrosynthetic analysis of the target molecule.

Protocol: Friedel-Crafts Acylation of 1-Bromo-4-methoxybenzene

This protocol is the most direct and reliable method. The methoxy group is a strong ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by the bromine atom, acylation is directed to the position ortho to the methoxy group.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM, 10 mL/mmol of starting material). Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15 minutes at 0 °C to pre-form the acylium ion complex.

-

Substrate Addition: Dissolve 1-bromo-4-methoxybenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Causality Note: Maintaining a low temperature is critical to prevent side reactions and potential rearrangement or decomposition, ensuring high regioselectivity.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 8:2 v/v). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over crushed ice containing concentrated hydrochloric acid (HCl, ~5 mL).

-

Self-Validation: The addition of acid hydrolyzes the aluminum-ketone complex, liberating the product, and helps dissolve the aluminum salts into the aqueous phase. Successful quenching is observed by the dissolution of solids and formation of two clear liquid phases.

-

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (2-Bromo-5-methoxyphenyl)(phenyl)methanone.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.80-7.40 | m | 5H | Phenyl-H |

| Aromatic | ~7.50 | d | 1H | H-6 |

| Aromatic | ~7.00 | d | 1H | H-3 |

| Aromatic | ~6.90 | dd | 1H | H-4 |

| Methoxy | ~3.85 | s | 3H | -OCH₃ |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Carbonyl | ~195.0 | C=O | ||

| Aromatic | ~159.0 | C-5 (C-O) | ||

| Aromatic | ~138.0-128.0 | Phenyl-C & C-1, C-6 | ||

| Aromatic | ~124.0 | C-4 | ||

| Aromatic | ~118.0 | C-3 | ||

| Aromatic | ~115.0 | C-2 (C-Br) | ||

| Methoxy | ~56.0 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3060 | Medium | C-H stretch | Aromatic |

| ~2950 | Medium | C-H stretch | -OCH₃ |

| ~1670 | Strong | C=O stretch | Ketone[1] |

| ~1580, 1470 | Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl Ether |

| ~1020 | Strong | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation. A key feature to look for is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.

Chemical Reactivity and Synthetic Utility

The compound's value lies in its potential for diverse chemical transformations, making it a versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions are all highly feasible.

Representative Scheme: Suzuki Coupling (Conceptual image - A diagram showing the starting material reacting with an arylboronic acid in the presence of a Pd catalyst and base to form a biaryl product)

Protocol Outline: Suzuki Coupling

-

To a degassed mixture of (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 eq.), an appropriate arylboronic acid (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.) in a solvent system like dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C until TLC/LC-MS indicates consumption of the starting material.

-

Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purify via column chromatography.

-

Expertise Insight: The choice of palladium ligand and base is crucial and often needs to be screened to optimize yield, especially with sterically hindered substrates.

-

Reactions at the Carbonyl Group

The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation is often a key step in synthesizing analogues with different spatial arrangements and hydrogen-bonding capabilities.

Applications in Research and Development

This scaffold is of significant interest to medicinal chemists and materials scientists.

Medicinal Chemistry Intermediate

Benzophenone-based structures are present in numerous biologically active molecules. The title compound serves as a key intermediate for creating libraries of novel compounds for screening. For example, the aryl bromide can be functionalized via cross-coupling to explore structure-activity relationships (SAR) at that position, while the ketone can be derivatized to modulate polarity and geometry. Many brominated compounds and aromatic ketones have shown potential as antimicrobial or anticancer agents.[1] Studies on related sulfonamide structures have revealed potent cytotoxic compounds that target tubulin, a key protein in cell division.[2]

Caption: Synthetic diversification from the core scaffold.

Photophysical Applications

The benzophenone core is a well-known photosensitizer. Derivatives can be explored as photoinitiators in polymer chemistry or as photophysical probes, where substitution patterns tune the absorption and emission properties.

Safety and Handling

(2-Bromo-5-methoxyphenyl)(phenyl)methanone should be handled with standard laboratory precautions.

-

Safety Goggles and Gloves: Always wear appropriate personal protective equipment (PPE).

-

Fume Hood: Handle the solid and any solutions in a well-ventilated chemical fume hood.

-

Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. It is classified as an irritant.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is more than a simple chemical; it is a strategically designed platform for chemical innovation. Its validated synthesis and well-defined reactive sites provide researchers with a reliable and versatile tool for constructing complex molecular architectures. From developing new therapeutic agents to designing novel materials, the utility of this compound is extensive, making it a cornerstone intermediate for advanced scientific research.

References

-

González, M., Ovejero-Sánchez, M., et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone for Advanced Research

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a versatile benzophenone derivative. With its unique substitution pattern, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and material science applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information to support their work.

Core Molecular Identity and Physical Characteristics

(2-Bromo-5-methoxyphenyl)(phenyl)methanone, also known as 2-bromo-5-methoxybenzophenone, is an aromatic ketone with the chemical formula C₁₄H₁₁BrO₂.[1] Its structure features a benzoyl group attached to a phenyl ring substituted with a bromine atom at the ortho position and a methoxy group at the meta position relative to the carbonyl bridge. This specific arrangement of functional groups imparts distinct reactivity and electronic properties to the molecule.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |

| CAS Number | 60080-98-0 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |

| InChI Key | GVWLVBMHNRWWTI-UHFFFAOYSA-N | [1] |

While specific experimental data for the melting and boiling points are not widely documented in readily available literature, the physical state of related benzophenone derivatives suggests that (2-Bromo-5-methoxyphenyl)(phenyl)methanone is likely a solid at room temperature. Its solubility is expected to be low in water but good in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, a characteristic typical of moderately polar aromatic compounds.

Spectroscopic and Analytical Characterization

The structural elucidation of (2-Bromo-5-methoxyphenyl)(phenyl)methanone relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of its functional groups and structural analogs.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the δ 7.0-8.0 ppm region with complex splitting patterns. A characteristic singlet for the methoxy group protons around δ 3.8 ppm. |

| ¹³C NMR | Carbonyl carbon signal in the downfield region (typically >190 ppm). Signals for aromatic carbons, with those attached to bromine and the methoxy group showing characteristic shifts. A signal for the methoxy carbon around δ 55-56 ppm. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching absorption band in the range of 1660-1680 cm⁻¹. C-O stretching vibrations for the methoxy group and aromatic C-H and C=C stretching bands.[1] |

| Mass Spectrometry | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Synthesis and Reactivity Profile

The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be strategically approached through the formation of its precursor, 2-bromo-5-methoxybenzoic acid, followed by conversion to the benzophenone.

Synthesis of the Key Precursor: 2-Bromo-5-methoxybenzoic Acid

A common and efficient method for the synthesis of 2-bromo-5-methoxybenzoic acid involves the bromination of 3-methoxybenzoic acid.

Experimental Protocol: Bromination of 3-Methoxybenzoic Acid

This protocol is adapted from a documented synthetic method.

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-methoxybenzoic acid in a halogenated hydrocarbon solvent such as dichloromethane or chloroform.

-

Addition of Reagents: Add concentrated sulfuric acid, a bromination initiator (e.g., potassium bromate), and a cocatalyst (e.g., red phosphorus) to the solution.

-

Bromination: Introduce the brominating agent, such as N-bromosuccinimide or dibromohydantoin, to the mixture while maintaining the reaction temperature between 25-30°C.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, quench the reaction mixture by pouring it into ice water.

-

Isolation and Purification: Recover the halogenated hydrocarbon solvent under reduced pressure. The crude product can then be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol or methanol to yield 2-bromo-5-methoxybenzoic acid.

Caption: Synthesis of the key precursor.

Conversion to (2-Bromo-5-methoxyphenyl)(phenyl)methanone

The transformation of 2-bromo-5-methoxybenzoic acid to the target benzophenone can be achieved via a Friedel-Crafts acylation reaction.

Conceptual Experimental Workflow

-

Formation of the Acyl Chloride: Convert 2-bromo-5-methoxybenzoic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard procedure that typically proceeds with high yield.

-

Friedel-Crafts Acylation: The resulting 2-bromo-5-methoxybenzoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The electrophilic acylium ion generated in situ attacks the benzene ring to form the desired ketone.

-

Workup and Purification: The reaction is quenched, typically with a dilute acid, and the product is extracted with an organic solvent. Purification is then carried out using techniques such as column chromatography or recrystallization.

Caption: Conversion to the target molecule.

Reactivity Profile

The chemical behavior of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is dictated by its three primary functional components: the ketone, the aryl bromide, and the methoxy-substituted aromatic ring.

-

Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol. It can also participate in condensation reactions.[1]

-

Aryl Bromide: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position.

-

Methoxy-Activated Ring: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution.[1] This allows for further functionalization of the bromo- and methoxy-substituted ring.

Applications in Research and Development

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable intermediate in the synthesis of more complex molecules with potential applications in various fields.

-

Pharmaceutical Chemistry: Its structural framework is a common motif in pharmacologically active compounds. The ability to functionalize the molecule at the bromine and methoxy-activated ring positions makes it a versatile scaffold for the development of new therapeutic agents.[1]

-

Material Science: As a building block, it can be used to synthesize novel organic materials with tailored electronic and photophysical properties.[1]

-

Organic Synthesis: It serves as a key intermediate for the construction of complex polycyclic and heterocyclic systems. Its utility in cross-coupling reactions is particularly significant for the formation of carbon-carbon and carbon-heteroatom bonds.

Conclusion

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a key chemical intermediate with a rich potential for applications in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic signature, and synthetic pathways. The unique interplay of its functional groups offers a versatile platform for the development of new molecules in the pharmaceutical and material science sectors. Further exploration of its reactivity is likely to uncover even more applications for this valuable compound.

References

Sources

An In-depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a substituted benzophenone that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of a bromine atom ortho to the carbonyl group and a methoxy group in the meta position, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, structural elucidation, and potential applications of this compound, with a focus on providing field-proven insights and self-validating protocols for researchers.

Introduction and Physicochemical Properties

(2-Bromo-5-methoxyphenyl)(phenyl)methanone, a member of the diarylketone family, is an aromatic ketone with the chemical formula C₁₄H₁₁BrO₂.[1] The strategic placement of the bromo and methoxy substituents on one of the phenyl rings creates a polarized electronic environment, influencing its reactivity and potential biological activity.[1] The benzophenone scaffold itself is a ubiquitous structure in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The derivatization of the benzophenone core, as seen in (2-Bromo-5-methoxyphenyl)(phenyl)methanone, offers a pathway to modulate these activities and develop novel compounds with improved therapeutic profiles.

| Property | Value | Source |

| Molecular Weight | 291.14 g/mol | [1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| CAS Number | 60080-98-0 | [1] |

| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |

| InChI Key | GVWLVBMHNRWWTI-UHFFFAOYSA-N | [1] |

Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone

The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be approached through several established methodologies in organic chemistry. The two most prominent and versatile routes are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] For the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, this would involve the reaction of 1-bromo-4-methoxybenzene with benzoyl chloride.

Causality of Experimental Choices:

-

Substrate: 1-bromo-4-methoxybenzene is chosen as the aromatic substrate. The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. Due to the steric hindrance from the bulky bromine atom, acylation is expected to occur predominantly at the position ortho to the methoxy group and meta to the bromine, which is the desired C-2 position.

-

Acylating Agent: Benzoyl chloride is a readily available and highly reactive acylating agent.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for Friedel-Crafts reactions. It polarizes the C-Cl bond of the acyl chloride, generating a highly electrophilic acylium ion.[5] A stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[5]

-

Solvent: An inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-bromo-4-methoxybenzene (1.0 eq.) to the stirred suspension.

-

Acylation: Add benzoyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Friedel-Crafts acylation workflow.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls and related compounds.[6][7] For the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, this would typically involve the coupling of a 2-bromo-5-methoxyaryl derivative with a phenylboronic acid derivative.

Causality of Experimental Choices:

-

Coupling Partners: The reaction can be performed by coupling 2-bromo-5-methoxybenzoyl chloride with phenylboronic acid or by coupling 2-bromo-5-methoxyphenylboronic acid with benzoyl chloride. The former is often preferred due to the high reactivity of acyl chlorides in this coupling.

-

Catalyst: A palladium(0) catalyst is essential for the catalytic cycle. Common precursors include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos). The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle.

-

Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Preparation: To a Schlenk flask, add 2-bromo-5-methoxybenzoyl chloride (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq.).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Solvent and Base: Add degassed toluene and a degassed aqueous solution of potassium carbonate (2.0 M, 2.0 eq.).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Suzuki-Miyaura cross-coupling workflow.

Structural Elucidation and Analytical Characterization

The unambiguous identification and confirmation of the structure of (2-Bromo-5-methoxyphenyl)(phenyl)methanone rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (δ 7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet. The three protons on the substituted ring will show distinct splitting patterns due to their coupling with each other. The methoxy group will exhibit a characteristic singlet at approximately δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (δ > 190 ppm). The carbon attached to the bromine atom will also be shifted, and its signal may be broadened due to quadrupolar relaxation. The methoxy carbon will have a signal around δ 55-60 ppm.

Expected NMR Data:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.2-7.8 | m | 8H | Ar-H |

| Methoxy | ~3.9 | s | 3H | -OCH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | >190 | C=O |

| Aromatic | 110-160 | Ar-C |

| Methoxy | 55-60 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The most characteristic absorption will be the strong carbonyl (C=O) stretching vibration, expected in the range of 1650-1670 cm⁻¹. Other notable absorptions include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the C-O stretching of the methoxy group (around 1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In the mass spectrum of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, the molecular ion peak (M⁺) would be observed at m/z 290 and 292 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the cleavage of the acyl C-C bonds, leading to the formation of benzoyl and 2-bromo-5-methoxybenzoyl cations.

Applications and Future Perspectives

Substituted benzophenones are of significant interest in drug discovery and materials science.[1]

-

Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active compounds.[1] The presence of the bromine atom in (2-Bromo-5-methoxyphenyl)(phenyl)methanone provides a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a library of derivatives for biological screening. These derivatives could be explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents.[1]

-

Materials Science: Diaryl ketones are known for their photochemical properties and are used as photoinitiators in polymerization reactions. The specific substitution pattern of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be exploited to fine-tune the photophysical properties for applications in organic electronics and photolithography.

-

Synthetic Intermediate: This compound serves as a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues.[1]

Conclusion

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable and versatile chemical entity with significant potential in various fields of chemical research. This guide has provided a comprehensive overview of its properties, synthesis, and characterization. The detailed protocols for its synthesis via Friedel-Crafts acylation and Suzuki-Miyaura coupling, along with the rationale behind the experimental choices, are intended to empower researchers to confidently synthesize and utilize this compound in their own investigations. Further exploration of the reactivity and biological activity of this molecule and its derivatives is warranted and is expected to lead to the development of novel and impactful applications.

References

-

Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. PubMed. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

friedel-crafts acylation of benzene. Chemguide. Available at: [Link]

-

Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Scribd. Available at: [Link]

-

¹³C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). HMDB. Available at: [Link]

-

Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]

-

¹³C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. ResearchGate. Available at: [Link]

-

¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate. Available at: [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Available at: [Link]

-

Molecular structure, NBO analysis, electronic absorption and vibrational spectral analysis of 2-Hydroxy-4-Methoxybenzophenone: reassignment of fundamental modes. PubMed. Available at: [Link]

- Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents.

-

Bis(5-bromo-2,4-dimethoxyphenyl)methanone. PubChem. Available at: [Link]

-

(5-Bromo-2-hydroxyphenyl)(phenyl)methanone. PubMed Central. Available at: [Link]

-

Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. Available at: [Link]

-

Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

-